molecular formula C14H15N3O2S B2660225 1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034572-21-7

1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2660225
CAS No.: 2034572-21-7
M. Wt: 289.35
InChI Key: NCJSYZVTCNCDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a heterocyclic compound featuring a pyrrolidine ring substituted with a pyrimidinyloxy group at the 3-position and a thiophen-3-yl ethanone moiety.

Properties

IUPAC Name

1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-14(7-11-3-6-20-9-11)17-5-2-12(8-17)19-13-1-4-15-10-16-13/h1,3-4,6,9-10,12H,2,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJSYZVTCNCDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as pyrimidin-4-yloxy and pyrrolidin-1-yl derivatives, which are then coupled with thiophen-3-yl ethanone under specific reaction conditions. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Research indicates that compounds containing pyrimidine and pyrrolidine structures often exhibit significant biological activities, including:

  • Anticancer Properties : Similar compounds have shown promise in inhibiting tumor cell growth. The pyrimidine moiety may interact with nucleic acids or proteins involved in cancer progression.
  • Antimicrobial Effects : Compounds with similar structures have demonstrated antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
  • Anti-inflammatory Activity : The ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInhibition of tumor cell growth
AntimicrobialSignificant antibacterial and antifungal effects
Anti-inflammatoryInhibition of COX enzymes

Pharmaceutical Applications

The potential pharmaceutical applications of this compound are vast:

  • Drug Development : Its ability to interact with biological targets makes it a candidate for developing new drugs aimed at treating cancer, infections, and inflammatory conditions.
  • Molecular Docking Studies : Computational studies suggest that the compound may act as an inhibitor or modulator of various enzymes or receptors involved in critical biological pathways.

Case Studies

Several studies have highlighted the compound's potential:

  • Anticancer Research : A study investigated the effects of similar pyrimidine-containing compounds on human liver cancer cell lines, demonstrating significant inhibitory effects compared to standard treatments like methotrexate .
  • Antimicrobial Evaluation : Research on related compounds showed varying degrees of microbial inhibition against clinical strains, indicating the potential for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone and related compounds.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity (Inferred)
This compound (Target) C₁₃H₁₄N₃O₂S* 292.34 (calculated) Pyrimidinyloxy, pyrrolidine, thiophenylethanone Not reported in provided sources
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one C₁₃H₁₇NOS 243.34 Pyrrolidine, thiophen-2-yl butanone Not specified
GW-3430 (Synonym: 6-(4-chloro-phenyl)-3-[3-methoxy-4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-3H-thieno[3,2-d]pyrimidin-4-one) C₂₅H₂₄ClN₃O₃S 481.99 Thienopyrimidinone, chlorophenyl, pyrrolidine Kinase inhibition (structural inference)
Example 62 compound: 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one - 559.2 (M⁺+1 = 560.2) Pyrazolopyrimidine, chromenone, fluorophenyl Anticancer (chromenone-based inference)

*Calculated based on structural analysis.

Key Comparative Insights:

Structural Complexity and Diversity: The target compound employs a pyrimidinyloxy-pyrrolidine scaffold, distinguishing it from GW-3430’s thienopyrimidinone core and Example 62’s pyrazolopyrimidine-chromenone hybrid . The thiophen-3-yl ethanone group in the target compound contrasts with Example 62’s 5-methylthiophen-2-yl substituent, which may influence binding specificity in kinase targets .

Molecular Weight and Pharmacokinetics :

  • The target compound’s lower molecular weight (~292 g/mol) compared to GW-3430 (~482 g/mol) suggests improved bioavailability, as smaller molecules often exhibit better membrane permeability .

Synthetic Routes :

  • The target compound’s pyrimidinyloxy-pyrrolidine linkage likely involves nucleophilic substitution or coupling reactions, similar to the Suzuki-Miyaura cross-coupling used in Example 62’s synthesis (e.g., boronic acid intermediates and Pd catalysts) .

Biological Activity: GW-3430 and Example 62 belong to structural classes (thienopyrimidinones, pyrazolopyrimidines) with documented kinase inhibitory activity, suggesting the target compound may share analogous mechanisms . However, explicit data for the target compound is absent in the provided evidence.

Biological Activity

The compound 1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The structure of the compound features a pyrimidine ring, a pyrrolidine moiety, and a thiophene group, which contribute to its unique chemical properties. The synthesis typically involves multi-step organic reactions, where specific reagents and conditions are optimized for yield and purity.

Synthetic Route Overview

StepReagentsConditionsYield
1Pyrimidine derivative + PyrrolidineCatalyst: Rhodium complexHigh
2Thiophene derivative + KetoneControlled temperatureModerate

The biological activity of the compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The pyrimidine moiety can bind to nucleic acids or proteins, influencing their function. The pyrrolidine ring enhances binding affinity, while the thiophene group may contribute to the overall stability of the compound in biological systems.

Anticancer Properties

Recent studies have indicated that derivatives of similar structures exhibit significant anticancer activity. For instance, compounds with pyrimidine and pyrrolidine rings have shown cytotoxic effects against various cancer cell lines. Research has demonstrated that these compounds can induce apoptosis in tumor cells more effectively than standard chemotherapy agents like bleomycin .

Neuroprotective Effects

The compound's potential in neurodegenerative diseases such as Alzheimer's is also noteworthy. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine. This inhibition can enhance cholinergic neurotransmission, which is beneficial in treating cognitive decline associated with Alzheimer's disease .

Case Studies

  • Cytotoxicity in Cancer Models : A study assessed the cytotoxic effects of the compound on FaDu hypopharyngeal tumor cells, revealing a significant reduction in cell viability compared to controls.
  • Neuroprotective Activity : Another investigation focused on the dual inhibition of AChE and BuChE by the compound, showing promising results in improving cognitive functions in rodent models.

Q & A

Q. What synthetic strategies are recommended for constructing the pyrimidinyloxy-pyrrolidine core of this compound?

The pyrimidinyloxy-pyrrolidine moiety can be synthesized via nucleophilic substitution between a pyrrolidine derivative (e.g., 3-hydroxypyrrolidine) and a halogenated pyrimidine (e.g., 4-chloropyrimidine) under basic conditions. Catalytic methods using transition metals (e.g., Pd-mediated coupling) may improve regioselectivity . For the thiophene-ethanone fragment, Friedel-Crafts acylation of thiophene derivatives with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) is a viable approach . Post-synthetic coupling of the two fragments via alkylation or amidation should be optimized using solvents like DMF or THF .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • 1H/13C NMR : Critical for verifying connectivity of the pyrrolidine, pyrimidine, and thiophene groups. Aromatic protons in pyrimidine (~8.5–9.0 ppm) and thiophene (~6.5–7.5 ppm) show distinct splitting patterns .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₅H₁₅N₃O₂S) and detects isotopic patterns.
  • 2D NMR (COSY, NOESY) : Resolves stereochemistry of the pyrrolidine ring and spatial proximity of substituents .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) functional groups .

Q. How can researchers assess preliminary biological activity of this compound?

Screen against enzyme targets (e.g., kinases, oxidoreductases) using fluorescence-based assays or microcalorimetry. For antimicrobial studies, follow protocols from , where pyrrolidine derivatives were tested via agar dilution against bacterial/fungal strains. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices should be calculated to prioritize lead optimization .

Advanced Research Questions

Q. How can low yields in the pyrimidinyloxy-pyrrolidine coupling step be mitigated?

Low yields often arise from steric hindrance or poor nucleophilicity. Strategies include:

  • Using bulky bases (e.g., DBU) to deprotonate the hydroxyl group on pyrrolidine, enhancing nucleophilic attack .
  • Microwave-assisted synthesis to accelerate reaction kinetics and reduce side products .
  • Solvent optimization: Polar aprotic solvents (e.g., DMSO) improve solubility of pyrimidine derivatives .

Q. What methods resolve contradictions in reported biological activity data?

Discrepancies may stem from impurities or assay variability. Implement:

  • HPLC purity checks : Ensure >95% purity using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .
  • Standardized assay protocols : Replicate studies under identical conditions (e.g., pH, temperature, cell lines) .
  • Structure-activity relationship (SAR) studies : Compare activity of analogs (e.g., thiophene vs. furan substitution) to identify critical pharmacophores .

Q. What computational tools aid in predicting metabolic stability of this compound?

  • Molecular docking (AutoDock Vina) : Models interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites .
  • ADMET prediction software (SwissADME) : Estimates logP (lipophilicity), bioavailability, and potential toxicity .
  • DFT calculations (Gaussian) : Evaluates electronic effects of substituents on metabolic degradation rates .

Methodological Challenges and Solutions

Q. How to address stereochemical ambiguity in the pyrrolidine ring?

  • Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
  • X-ray crystallography : Resolve absolute configuration by growing single crystals in ethanol/water mixtures .
  • Circular dichroism (CD) : Correlate optical activity with enantiomeric excess .

Q. What strategies optimize the one-pot synthesis of this compound?

Combine sequential reactions (e.g., Mannich reaction followed by cyclization) using dual catalysts. For example, use a Lewis acid (ZnCl₂) for carbonyl activation and a Brønsted acid (HCl) for protonation of intermediates . Monitor reaction progress via TLC or in situ FTIR to terminate at optimal conversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.